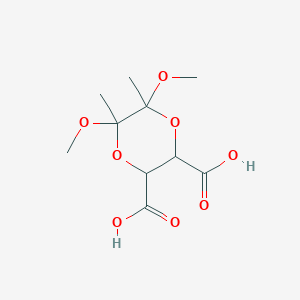
6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine is a complex organic compound that belongs to the class of benzoxathiines. These compounds are characterized by a benzene ring fused to a thiophene ring, which is further substituted with various functional groups. The presence of the benzyloxy and bromophenyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine typically involves multi-step organic reactions. One common method starts with the preparation of 2-(4-bromophenyl)-1,4-benzoxathiine, which is then subjected to a benzyloxylation reaction. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Phenyl derivatives.
Substitution: Azide or thiol derivatives.
Applications De Recherche Scientifique
6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)-1,4-benzoxathiine: Lacks the benzyloxy group, resulting in different chemical properties.
6-(Benzyloxy)-1,4-benzoxathiine: Lacks the bromophenyl group, affecting its reactivity and biological activity.
2-Phenyl-1,4-benzoxathiine: Lacks both the benzyloxy and bromophenyl groups, making it less versatile in chemical reactions.
Uniqueness
6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine is unique due to the presence of both the benzyloxy and bromophenyl groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
918137-11-8 |
|---|---|
Formule moléculaire |
C21H15BrO2S |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-6-phenylmethoxy-1,4-benzoxathiine |
InChI |
InChI=1S/C21H15BrO2S/c22-17-8-6-16(7-9-17)20-14-25-21-12-18(10-11-19(21)24-20)23-13-15-4-2-1-3-5-15/h1-12,14H,13H2 |
Clé InChI |
PVKAKMYBDNVLIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=CS3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate](/img/structure/B15171237.png)







![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)



![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)

